Cas no 59310-39-3 (Methyl 2-(4-methylpyridin-2-yl)acetate)
Methyl 2-(4-methylpyridin-2-yl)acetate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 2-(4-methylpyridin-2-yl)acetate
- FCH1135585
- AX8285519
- Methyl2-(4-methylpyridin-2-yl)acetate
- MFCD18088991
- BS-17168
- DB-198425
- CS-0153151
- D82783
- 59310-39-3
- AKOS022188088
- SCHEMBL14556108
-
- MDL: MFCD18088991
- Inchi: 1S/C9H11NO2/c1-7-3-4-10-8(5-7)6-9(11)12-2/h3-5H,6H2,1-2H3
- InChI Key: WMOJKAPIFKCDQZ-UHFFFAOYSA-N
- SMILES: O(C)C(CC1C=C(C)C=CN=1)=O
Computed Properties
- Exact Mass: 165.078978594g/mol
- Monoisotopic Mass: 165.078978594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 39.2
- XLogP3: 1
Methyl 2-(4-methylpyridin-2-yl)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GV813-250mg |
Methyl 2-(4-methylpyridin-2-yl)acetate |
59310-39-3 | 95+% | 250mg |
2755CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GV813-100mg |
Methyl 2-(4-methylpyridin-2-yl)acetate |
59310-39-3 | 95+% | 100mg |
1147CNY | 2021-05-07 | |
| Chemenu | CM171977-250mg |
methyl 2-(4-methylpyridin-2-yl)acetate |
59310-39-3 | 95% | 250mg |
$231 | 2023-01-02 | |
| Chemenu | CM171977-1g |
methyl 2-(4-methylpyridin-2-yl)acetate |
59310-39-3 | 95% | 1g |
$582 | 2023-01-02 | |
| abcr | AB539083-250 mg |
Methyl 2-(4-methylpyridin-2-yl)acetate; . |
59310-39-3 | 250MG |
€391.40 | 2022-07-29 | ||
| Chemenu | CM171977-1g |
methyl 2-(4-methylpyridin-2-yl)acetate |
59310-39-3 | 95% | 1g |
$574 | 2021-08-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X56655-100mg |
Methyl 2-(4-methylpyridin-2-yl)acetate |
59310-39-3 | 97% | 100mg |
¥1157.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X56655-250mg |
Methyl 2-(4-methylpyridin-2-yl)acetate |
59310-39-3 | 97% | 250mg |
¥2024.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X56655-1g |
Methyl 2-(4-methylpyridin-2-yl)acetate |
59310-39-3 | 97% | 1g |
¥5058.0 | 2024-07-18 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GV813-200mg |
Methyl 2-(4-methylpyridin-2-yl)acetate |
59310-39-3 | 97+% | 200mg |
1724.0CNY | 2021-07-17 |
Methyl 2-(4-methylpyridin-2-yl)acetate Suppliers
Methyl 2-(4-methylpyridin-2-yl)acetate Related Literature
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on Methyl 2-(4-methylpyridin-2-yl)acetate
Methyl 2-(4-methylpyridin-2-yl)acetate (CAS No. 59310-39-3): A Key Intermediate in Modern Pharmaceutical Synthesis
Methyl 2-(4-methylpyridin-2-yl)acetate, identified by its CAS number 59310-39-3, is a significant compound in the realm of pharmaceutical chemistry. This ester derivative of pyridine has garnered considerable attention due to its versatile applications in the synthesis of bioactive molecules. The compound's unique structural motif, featuring a methylpyridine ring linked to an acetic acid methyl ester, makes it a valuable intermediate in the development of novel therapeutic agents.
The utility of Methyl 2-(4-methylpyridin-2-yl)acetate stems from its ability to serve as a precursor in the construction of complex pharmacophores. In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various disease pathways. The pyridine scaffold, particularly when substituted with alkyl or aryl groups, is widely recognized for its role in enhancing binding affinity and selectivity in drug design. The presence of the methyl group at the 4-position and the ester functionality at the 2-position further modulates the electronic and steric properties of the molecule, making it an attractive building block for medicinal chemists.
One of the most compelling applications of Methyl 2-(4-methylpyridin-2-yl)acetate is in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. Recent studies have highlighted the importance of developing selective kinase inhibitors with improved pharmacokinetic profiles. The compound's structure provides a suitable platform for designing molecules that can interact with specific kinase domains while minimizing off-target effects. For instance, modifications to the pyridine ring or the ester moiety can be employed to fine-tune binding interactions with target proteins.
Another area where Methyl 2-(4-methylpyridin-2-yl)acetate has shown promise is in the development of antiviral agents. The growing threat of viral infections has spurred research into novel antiviral drugs with enhanced efficacy and reduced resistance profiles. Pyridine derivatives have been extensively explored for their ability to disrupt viral replication cycles. The compound's structural features allow for interactions with viral proteases and polymerases, making it a potential candidate for inhibiting viral enzymes. Furthermore, its ester group can be further functionalized to introduce additional pharmacophoric elements that enhance antiviral activity.
In addition to its role in drug discovery, Methyl 2-(4-methylpyridin-2-yl)acetate finds applications in materials science and agrochemicals. Its ability to participate in various chemical reactions, such as condensation and alkylation, makes it a valuable reagent for synthesizing polymers and specialty chemicals. The compound's stability under various conditions also enhances its suitability for industrial applications. Recent advancements in green chemistry have encouraged the exploration of sustainable synthetic routes for producing such intermediates, reducing environmental impact while maintaining high yields and purity.
The synthesis of Methyl 2-(4-methylpyridin-2-yl)acetate typically involves multi-step organic reactions starting from readily available pyridine derivatives. Common synthetic strategies include acetylation followed by esterification or direct functionalization of the pyridine ring using appropriate electrophiles or nucleophiles. Advances in catalytic methods have further refined these processes, enabling more efficient and scalable production methods. For instance, transition metal-catalyzed cross-coupling reactions have been employed to introduce substituents at specific positions on the pyridine ring with high precision.
The chemical properties of Methyl 2-(4-methylpyridin-2-yl)acetate make it amenable to various analytical techniques for characterization and quality control. Nuclear magnetic resonance (NMR) spectroscopy, particularly proton NMR (¹H NMR) and carbon NMR (¹³C NMR), is commonly used to confirm the structural integrity of the compound. Mass spectrometry (MS) provides additional confirmation through molecular ion detection, while infrared (IR) spectroscopy helps identify functional groups present in the molecule. High-performance liquid chromatography (HPLC) is employed for purity assessment and impurity profiling.
In conclusion, Methyl 2-(4-methylpyridin-2-yl)acetate (CAS No. 59310-39-3) is a multifaceted compound with significant implications in pharmaceutical synthesis and beyond. Its unique structural features enable its use as a key intermediate in developing bioactive molecules targeting various diseases. The ongoing research into its applications underscores its importance as a building block in modern chemistry. As scientific understanding continues to evolve, it is likely that new uses for this compound will emerge, further solidifying its role as a cornerstone in synthetic chemistry.
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